Methyl 4-nitro-1-naphthoate
CAS No.: 35616-00-3
Cat. No.: VC21410135
Molecular Formula: C12H9NO4
Molecular Weight: 231.2g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35616-00-3 |
---|---|
Molecular Formula | C12H9NO4 |
Molecular Weight | 231.2g/mol |
IUPAC Name | methyl 4-nitronaphthalene-1-carboxylate |
Standard InChI | InChI=1S/C12H9NO4/c1-17-12(14)10-6-7-11(13(15)16)9-5-3-2-4-8(9)10/h2-7H,1H3 |
Standard InChI Key | SJASDMCQHWUAPP-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |
Canonical SMILES | COC(=O)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |
Introduction
Structural Characteristics and Physical Properties
Physical Properties
Methyl 4-nitro-1-naphthoate typically exists as a crystalline solid at room temperature with physical properties characteristic of functionalized naphthalene derivatives. Like many naphthalene compounds, it exhibits limited water solubility but dissolves readily in organic solvents such as dichloromethane, chloroform, acetone, and alcohols. This solubility profile is consistent with other substituted naphthalenes that contain both polar functional groups and a hydrophobic aromatic core.
Spectroscopic Properties
The compound exhibits distinctive spectroscopic characteristics that aid in its identification and characterization. In infrared spectroscopy, strong absorption bands appear corresponding to the C=O stretching of the ester group (approximately 1720-1740 cm⁻¹) and the asymmetric and symmetric stretching of the nitro group (approximately 1530 and 1350 cm⁻¹, respectively). Nuclear magnetic resonance spectroscopy would reveal the methyl ester protons as a singlet at approximately 3.9-4.0 ppm in the ¹H NMR spectrum, while the aromatic protons of the naphthalene ring would appear as a complex pattern in the range of 7.5-9.0 ppm.
Synthesis and Preparation Methods
Synthetic Approaches
Several synthetic routes can be employed for the preparation of methyl 4-nitro-1-naphthoate, each with its advantages and limitations. Based on related naphthalene chemistry, the following strategies represent viable approaches to this compound:
Esterification of 4-nitro-1-naphthoic acid
Another synthetic route involves the esterification of 4-nitro-1-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or using reagents like thionyl chloride followed by reaction with methanol. This approach is particularly useful when the corresponding carboxylic acid is readily available or more easily synthesized.
Oxidation-Nitration Sequence
A third approach involves a sequence starting from 1-methylnaphthalene, which could first be nitrated to form 4-nitro-1-methylnaphthalene, followed by oxidation of the methyl group to a carboxylic acid and subsequent esterification. The sodium hypochlorite oxidation of methyl ketones to naphthoic acids, as mentioned in the literature, suggests that similar oxidation methods might be applicable in this synthesis pathway .
Purification Methods
Purification of methyl 4-nitro-1-naphthoate typically involves techniques such as recrystallization from suitable solvents, column chromatography, or a combination of these methods. Based on related naphthalene derivatives, recrystallization from ethanol or similar solvents would be a common purification method . Column chromatography using silica gel with appropriate solvent systems can also effectively separate the target compound from synthesis byproducts.
Chemical Reactivity
Reactivity Profile
Methyl 4-nitro-1-naphthoate possesses a reactivity profile influenced by both the nitro and ester functional groups. The methyl ester group can undergo typical ester reactions including hydrolysis, transesterification, and reduction. The nitro group serves as an activating group for nucleophilic aromatic substitution reactions at specific positions while simultaneously deactivating the ring toward electrophilic aromatic substitution.
Transformations of the Nitro Group
The nitro group in methyl 4-nitro-1-naphthoate can be reduced to an amino group using various reducing agents such as iron, tin, or zinc in acidic conditions, or by catalytic hydrogenation. This transformation is particularly valuable as it converts the compound into an amino ester derivative that can undergo further functionalization through diazotization, amidation, or alkylation reactions.
Transformations of the Ester Group
The methyl ester functionality can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid. Alternatively, it can undergo transesterification with other alcohols to form different ester derivatives, or reduction with appropriate reducing agents to yield the corresponding hydroxymethyl compound. These transformations expand the synthetic utility of methyl 4-nitro-1-naphthoate as a versatile building block.
Analytical Characterization
Spectroscopic Analysis
Complete characterization of methyl 4-nitro-1-naphthoate involves multiple spectroscopic techniques including NMR, IR, UV-Vis, and mass spectrometry. Table 1 summarizes the expected spectroscopic properties of this compound based on its structural features and comparison with related naphthalene derivatives.
Table 1. Spectroscopic Characteristics of Methyl 4-nitro-1-naphthoate
Spectroscopic Method | Key Features |
---|---|
¹H NMR | Methyl ester protons: singlet at ~3.9-4.0 ppm |
Aromatic protons: complex pattern in the region of 7.5-9.0 ppm | |
¹³C NMR | Carbonyl carbon: ~165-170 ppm |
Methyl carbon: ~50-55 ppm | |
Aromatic carbons: various signals in the region of 120-140 ppm | |
IR Spectroscopy | C=O stretch (ester): ~1720-1740 cm⁻¹ |
NO₂ asymmetric stretch: ~1530 cm⁻¹ | |
NO₂ symmetric stretch: ~1350 cm⁻¹ | |
Aromatic C=C stretches: ~1400-1600 cm⁻¹ | |
Mass Spectrometry | Molecular ion (M⁺): m/z 231 |
Fragment ions: M-31 (loss of OCH₃), M-46 (loss of NO₂) |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for the separation, identification, and quantification of methyl 4-nitro-1-naphthoate. For HPLC analysis, reverse-phase columns with methanol/water or acetonitrile/water mobile phases would typically be effective. GC analysis would require derivatization if examining the corresponding acid form but may be suitable for direct analysis of the methyl ester.
Applications in Organic Synthesis
As a Synthetic Intermediate
Methyl 4-nitro-1-naphthoate serves as a valuable synthetic intermediate for the preparation of various functionalized naphthalene derivatives. Table 2 illustrates potential synthetic transformations and the resulting products that make this compound particularly useful in organic synthesis.
Table 2. Synthetic Transformations of Methyl 4-nitro-1-naphthoate
Transformation | Reagents | Product | Potential Applications |
---|---|---|---|
Nitro Reduction | H₂, Pd/C or Fe/HCl | Methyl 4-amino-1-naphthoate | Precursor for dyes, pharmaceutical intermediates |
Ester Hydrolysis | NaOH or KOH, then HCl | 4-Nitro-1-naphthoic acid | Building block for amides, more complex esters |
Sequential Reduction-Acylation | 1. H₂, Pd/C 2. RC(O)Cl, base | Methyl 4-acylamino-1-naphthoate | Pharmaceutical intermediates |
Ester Reduction | LiAlH₄ or DIBAL-H | 4-Nitro-1-hydroxymethylnaphthalene | Alcohol derivatives, precursor for ethers |
Nitro Reduction-Diazotization | 1. H₂, Pd/C 2. NaNO₂, HCl 3. Various nucleophiles | Various 4-substituted methyl 1-naphthoates | Diverse substitution patterns |
In Complex Molecule Synthesis
The bifunctional nature of methyl 4-nitro-1-naphthoate makes it valuable for the construction of more complex molecular structures. Its rigid naphthalene core provides a well-defined spatial arrangement of functional groups, making it useful for building molecules where geometric constraints are important. The nitro group can be transformed into various nitrogen-containing functionalities, while the ester group provides a handle for further elaboration through carbon-carbon bond formation.
Physical Data and Characterization
Physical and Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₉NO₄ |
Molecular Weight | 231.20 g/mol |
Physical Appearance | Crystalline solid |
Solubility in Water | Low (estimated < 1 g/L at 25°C) |
Solubility in Organic Solvents | Good solubility in dichloromethane, chloroform, acetone |
Log P (estimated) | 2.5-3.5 (typical range for similar naphthalene derivatives) |
pKa (ester hydrolysis) | Not directly applicable (non-acidic ester) |
UV-Vis Absorption | Characteristic naphthalene absorption with modifications due to substituents |
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